3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one
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Overview
Description
3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a benzenesulfonyl group and two fluorine atoms attached to the chromenone core. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3-(Benzenesulfonyl)-6,8-difluorochromen-2-one is Matrix metalloproteinase-12 (MMP-12) . MMP-12, also known as Macrophage metalloelastase, is a clinical trial target involved in diseases such as Asthma, Lung cancer, and Renal cell carcinoma . It has significant elastolytic activity and may be involved in tissue injury and remodeling .
Mode of Action
Based on the general behavior of benzenesulfonyl derivatives, it can be inferred that the compound might interact with its target, mmp-12, through a mechanism similar to that of other sulfonyl chlorides . Sulfonyl chlorides are highly reactive towards compounds containing reactive N-H and O-H bonds , suggesting that the compound could form a covalent bond with a specific site on the MMP-12 protein, thereby inhibiting its activity .
Biochemical Pathways
MMP-12 is known to play a role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, reproduction, and tissue remodeling, as well as disease processes such as arthritis and metastasis . By inhibiting MMP-12, the compound could potentially affect these processes.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of MMP-12. This could result in decreased breakdown of the extracellular matrix, potentially affecting processes such as tissue remodeling and disease progression in conditions like asthma and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Cyclization to Form Chromenone Core: The final step involves the cyclization of the intermediate compounds to form the chromenone core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and sensors for detecting various analytes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid Derivatives: Compounds such as benzenesulfonic acid and its derivatives share structural similarities with 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one.
Fluorinated Chromenones: Other fluorinated chromenones also exhibit similar chemical properties and biological activities.
Uniqueness
This compound is unique due to the presence of both the benzenesulfonyl group and fluorine atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,8-difluorochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2O4S/c16-10-6-9-7-13(15(18)21-14(9)12(17)8-10)22(19,20)11-4-2-1-3-5-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSDGNJDYNSHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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